(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione

Catalog No.
S14347923
CAS No.
72995-81-4
M.F
C8H11N3O2
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepipera...

CAS Number

72995-81-4

Product Name

(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione

IUPAC Name

(3R)-3-(aziridin-1-ylmethyl)-6-methylidenepiperazine-2,5-dione

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C8H11N3O2/c1-5-7(12)10-6(8(13)9-5)4-11-2-3-11/h6H,1-4H2,(H,9,13)(H,10,12)/t6-/m1/s1

InChI Key

DASYOBYZSFHRHS-ZCFIWIBFSA-N

Canonical SMILES

C=C1C(=O)NC(C(=O)N1)CN2CC2

Isomeric SMILES

C=C1C(=O)N[C@@H](C(=O)N1)CN2CC2

The compound (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione is a piperazine derivative characterized by the presence of an aziridine moiety and a methylidene group. Its molecular formula is C8H11N3O2C_8H_{11}N_3O_2, and it features a piperazine ring that is substituted at the 3-position with an aziridine-1-ylmethyl group and at the 6-position with a methylidene group. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

, including:

  • Nucleophilic substitutions due to the aziridine ring, which can undergo ring-opening reactions in the presence of nucleophiles.
  • Condensation reactions involving the carbonyl groups in the piperazine ring, potentially leading to the formation of more complex structures.
  • Michael additions, where nucleophiles can add to the electrophilic methylidene group.

Such reactivity makes this compound a versatile intermediate in organic synthesis.

The synthesis of (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione can be achieved through several methods:

  • Aziridine Formation: The synthesis could begin with the formation of an aziridine from a suitable precursor using standard cyclization techniques.
  • Piperazine Derivatization: The piperazine core can be synthesized through the reaction of appropriate amines with diketones or related compounds.
  • Final Coupling: The aziridine can then be coupled with the piperazine derivative via nucleophilic substitution or other coupling strategies to yield the final product.

Each step must be optimized for yield and purity, often requiring purification techniques such as chromatography.

(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione has potential applications in:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Biology: Its ability to interact with biological systems makes it a candidate for studying biological mechanisms or as a molecular probe.

Interaction studies are crucial for understanding how (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione interacts with biological macromolecules such as proteins and nucleic acids. These studies can include:

  • Binding Affinity Assays: To determine how well this compound binds to specific receptors or enzymes.
  • In vitro Studies: Using cell lines to assess its biological effects and mechanisms of action.

Such studies will help clarify its therapeutic potential and guide further development.

Several compounds share structural similarities with (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione. These include:

  • (3R)-3-benzylpiperazine-2,5-dione
    • Similarity: Contains a piperazine ring and dione functionality.
    • Uniqueness: Lacks the aziridine moiety.
  • (3R)-6-methylpiperazine-2,5-dione
    • Similarity: Shares the piperazine core and dione structure.
    • Uniqueness: Does not have additional substituents like aziridine or methylidene.
  • (3R)-1-(4-fluorobenzyl)piperazine
    • Similarity: Piperazine structure.
    • Uniqueness: Different substituents that may influence biological activity differently.
  • (3S)-3-(morpholinomethyl)piperazine
    • Similarity: Contains a piperazine core.
    • Uniqueness: Morpholine substituent alters its chemical properties compared to aziridine.

These comparisons highlight how (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione's unique structure may confer distinct biological properties not found in similar compounds. Further research is needed to explore these differences in depth.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.085126602 g/mol

Monoisotopic Mass

181.085126602 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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